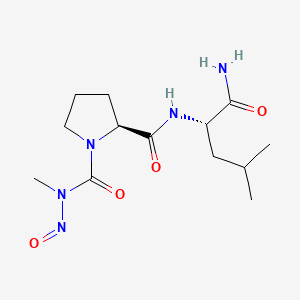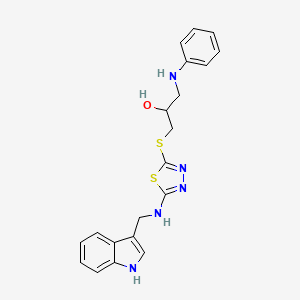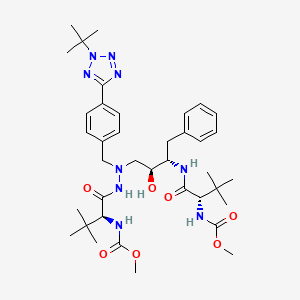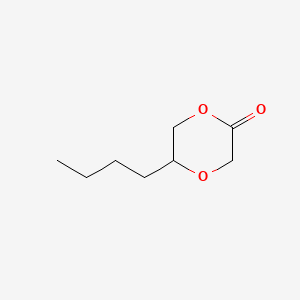
5-Butyl-1,4-dioxan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Butyl-1,4-dioxan-2-one belongs to the class of organic compounds known as 1,4-dioxanes. These compounds contain a six-membered aliphatic ring with two oxygen atoms at positions 1 and 4. It is an essentially neutral compound .
Vorbereitungsmethoden
Synthetic Routes::
- One synthetic route involves the cyclization of 5-bromopentanoic acid with sodium hydroxide to form the corresponding sodium salt.
- The sodium salt is then treated with acetic anhydride to yield 5-butyl-1,4-dioxan-2-one.
- Cyclization: 5-bromopentanoic acid + NaOH → Sodium salt
- Acetylation: Sodium salt + Acetic anhydride → this compound
Industrial Production:: Industrial-scale production methods are not widely documented, but laboratory-scale synthesis provides a basis for further exploration.
Analyse Chemischer Reaktionen
Reactions::
Hydrolysis: 5-Butyl-1,4-dioxan-2-one can undergo hydrolysis in acidic or basic conditions to yield the corresponding carboxylic acid.
Reduction: Reduction with suitable reagents can convert it to the corresponding diol.
Substitution: It can participate in substitution reactions at the carbonyl carbon.
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Various nucleophiles (e.g., amines, alcohols).
- Hydrolysis: 5-Butylpentanoic acid
- Reduction: 5-Butyl-1,4-diol
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for potential bioactivity.
Medicine: Limited research, but its derivatives may have pharmaceutical applications.
Industry: Potential use in polymer chemistry.
Wirkmechanismus
The exact mechanism of action remains elusive due to limited research. it likely interacts with cellular targets or metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
5-Butyl-1,4-dioxan-2-one is unique due to its specific alkyl substitution pattern. Similar compounds include other 1,4-dioxanes like 2-t-butyl-5-propyl-[1,3]dioxolan-4-one .
Eigenschaften
CAS-Nummer |
92351-85-4 |
|---|---|
Molekularformel |
C8H14O3 |
Molekulargewicht |
158.19 g/mol |
IUPAC-Name |
5-butyl-1,4-dioxan-2-one |
InChI |
InChI=1S/C8H14O3/c1-2-3-4-7-5-11-8(9)6-10-7/h7H,2-6H2,1H3 |
InChI-Schlüssel |
DVBUFRRUKPQWBU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1COC(=O)CO1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



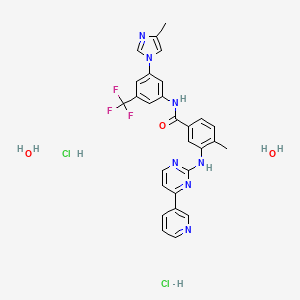


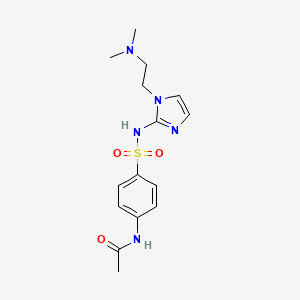
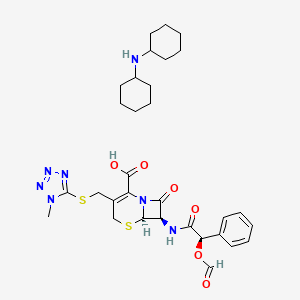
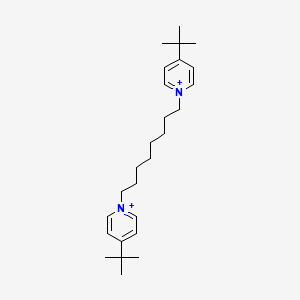


![disodium;4-[[(E)-3-carboxylatoprop-2-enoyl]amino]benzoate;styrene](/img/structure/B12772666.png)
